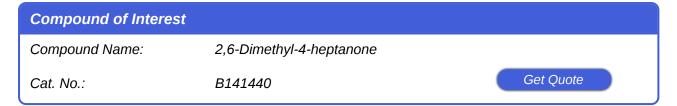


# An In-depth Technical Guide to 2,6-Dimethyl-4-heptanone

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This guide provides a comprehensive overview of the chemical and physical properties of **2,6-Dimethyl-4-heptanone**, a significant organic solvent and flavoring ingredient.[1] Also known as Diisobutyl Ketone (DIBK), this compound belongs to the ketone family.[2][3] It is utilized as an extraction solvent in analytical chemistry and serves as an important industrial intermediate.[1]

## **Quantitative Data Summary**

The following table summarizes the key quantitative properties of **2,6-Dimethyl-4-heptanone**.



Property	Value	Source
Molecular Formula	C9H18O	[1][2][4][5][6][7]
Molecular Weight	142.24 g/mol	[1][4][7]
142.2386 g/mol	[2][5]	
CAS Registry Number	108-83-8	[1][2][4][5]
Density	0.808 g/mL at 25 °C	[1][4]
Boiling Point	165-170 °C	[1][4]
Refractive Index	n20/D 1.412	[1][4]
Vapor Pressure	1.7 mmHg (20 °C)	[4]
Flash Point	50 °C	
Autoignition Temperature	745 °F	[4]

## **Molecular Structure**

The structural formula of **2,6-Dimethyl-4-heptanone** consists of a heptanone backbone with methyl groups attached to the second and sixth carbon atoms.

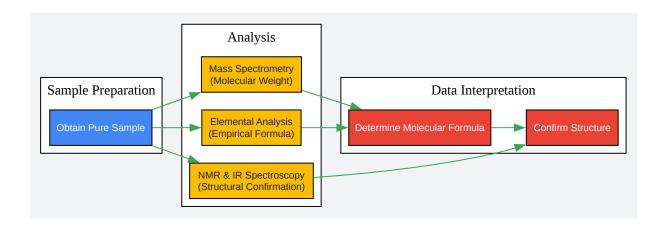
Caption: Chemical structure of **2,6-Dimethyl-4-heptanone**.

## **Experimental Protocols**

Detailed experimental protocols for the determination of the molecular weight and formula of **2,6-Dimethyl-4-heptanone** are based on standard analytical chemistry techniques. Mass spectrometry is a primary method for determining the molecular weight with high precision. The molecular formula can be confirmed through elemental analysis and further corroborated by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide information about the compound's structure and functional groups. [2][5]

The workflow for compound identification and characterization typically follows these steps:





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Caption: General workflow for chemical identification.

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